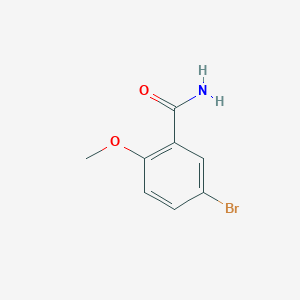

6-Bromo-4-methyl-1,3-benzothiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzothiazole derivatives has been explored in various studies. One such derivative, 6-Bromo-4-methyl-1,3-benzothiazol-2-amine, can be related to the synthesis methods described in the provided papers. In the first paper, o-Bromophenyl isocyanide reacts with primary amines under CuI catalysis to produce 1-substituted benzimidazoles . Although this paper does not directly describe the synthesis of 6-Bromo-4-methyl-1,3-benzothiazol-2-amine, the method could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

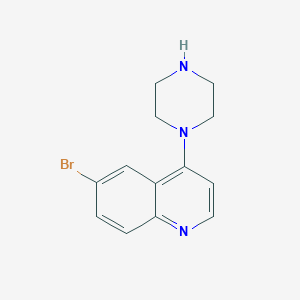

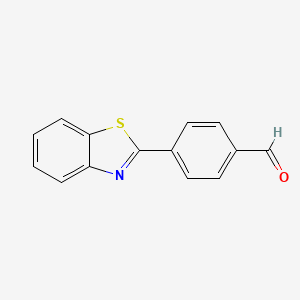

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzene ring fused to a thiazole ring. The specific compound would have a bromine atom at the 6th position and a methyl group at the 4th position of the benzothiazole ring. The provided papers do not directly discuss the molecular structure of 6-Bromo-4-methyl-1,3-benzothiazol-2-amine, but the second paper does mention the synthesis of compounds with substituted benzothiazol-2-ylimino groups, which suggests that the molecular structure of these compounds has been confirmed through analytical and spectral data .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of substituents like bromine and methyl groups can affect properties such as solubility, melting point, and reactivity. The second paper indicates that the 6-bromo analogue of a related compound exhibits significant biological activity, which implies that the bromine substituent plays a crucial role in the compound's properties . However, the exact physical and chemical properties of 6-Bromo-4-methyl-1,3-benzothiazol-2-amine are not provided in the papers.

Applications De Recherche Scientifique

Field: Medicinal Chemistry

- Application : Benzothiazoles, including 2-amino-substituted benzothiazoles, have been extensively studied due to their diverse chemical reactivities and broad spectrum of biological activities . They are considered as unique and versatile scaffolds for experimental drug design .

- Methods : The synthesis of 2-aminobenzothiazoles often involves the reaction of substituted anilines with potassium thiocyanate . Various catalysts and conditions have been used to optimize these reactions .

- Results : Benzothiazoles have been found to possess antifungal , antitubercular, antimicrobial , anti-diabetic , antimalarial, anticonvulsant, anticancer , analgesic, and anti-inflammatory activities.

Field: Organic Synthesis

- Application : 2-Amino and 2-mercapto substituted benzothiazoles are highly reactive building blocks for organic and organoelement synthesis . They are used in the synthesis of a wide variety of aromatic azoles .

- Methods : The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .

- Results : The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows for the synthesis of pharmacologically active heterocycles .

Propriétés

IUPAC Name |

6-bromo-4-methyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2S/c1-4-2-5(9)3-6-7(4)11-8(10)12-6/h2-3H,1H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNDRYGENLEDAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589442 |

Source

|

| Record name | 6-Bromo-4-methyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-methyl-1,3-benzothiazol-2-amine | |

CAS RN |

681126-45-4 |

Source

|

| Record name | 6-Bromo-4-methyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1285095.png)

![[2-(Piperazin-1-ylmethyl)phenyl]methanol](/img/structure/B1285097.png)